3-[(Methylsulfanyl)methyl]-1H-indole
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Overview
Description
1H-Indole, 3-[(methylthio)methyl]- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole, 3-[(methylthio)methyl]- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazines and ketones under acidic conditions to form the indole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1H-Indole, 3-[(methylthio)methyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride to reduce the compound to its corresponding amine or alcohol derivatives.
Scientific Research Applications
1H-Indole, 3-[(methylthio)methyl]- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-[(methylthio)methyl]- involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparison with Similar Compounds
1H-Indole, 3-[(methylthio)methyl]- can be compared with other indole derivatives such as:
1H-Indole, 3-methyl-: Known for its use in synthesizing pharmaceuticals and studying biological activities.
1H-Indole, 3-ethyl-:
1H-Indole, 3-benzyl-: Studied for its unique chemical properties and potential therapeutic uses.
The uniqueness of 1H-Indole, 3-[(methylthio)methyl]- lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
31899-46-4 |
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Molecular Formula |
C10H11NS |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)-1H-indole |
InChI |
InChI=1S/C10H11NS/c1-12-7-8-6-11-10-5-3-2-4-9(8)10/h2-6,11H,7H2,1H3 |
InChI Key |
FFBFYWOBLJLFBS-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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